molecular formula C20H17NO2S B2412658 N-(Biphenyl-4-ylmethylene)-4-methylbenzenesulfonohydrazide CAS No. 40154-51-6

N-(Biphenyl-4-ylmethylene)-4-methylbenzenesulfonohydrazide

Cat. No.: B2412658
CAS No.: 40154-51-6
M. Wt: 335.42
InChI Key: NQZFCKWBUVUNBL-UHFFFAOYSA-N
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Description

N-(Biphenyl-4-ylmethylene)-4-methylbenzenesulfonohydrazide is an organic compound with the CAS Registry Number 40154-51-6 . Its molecular formula is C20H18N2O2S, and it has a molecular weight of 350.43 g/mol . This chemical is characterized as a tosylhydrazone, a class of compounds frequently utilized in synthetic organic chemistry as versatile intermediates or precursors for the construction of more complex molecular architectures. Researchers value tosylhydrazones for their role in well-established reactions, such as the Shapiro and Bamford-Stevens reactions, which are powerful methods for generating alkenes. Proper storage conditions recommend keeping the compound in a dark place, under an inert atmosphere, and at room temperature . Safety and Handling: This product is intended for research purposes only and is not for human consumption. It is essential to consult the Safety Data Sheet (SDS) prior to use. This compound is classified with the signal word "Danger" and has the UN number 1325 . Key hazard statements include H228 (Flammable solid), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Researchers must adhere to all recommended precautionary statements to ensure safe handling and storage. For precise identification, the InChIKey is ZCNOPQCPYPOIIN-RCCKNPSSSA-N .

Properties

IUPAC Name

(NE)-4-methyl-N-[(4-phenylphenyl)methylidene]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2S/c1-16-7-13-20(14-8-16)24(22,23)21-15-17-9-11-19(12-10-17)18-5-3-2-4-6-18/h2-15H,1H3/b21-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZFCKWBUVUNBL-RCCKNPSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Biphenyl-4-ylmethylene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between biphenyl-4-carbaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Biphenyl-4-ylmethylene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives with modified functional groups.

    Reduction: Amines with reduced hydrazone linkages.

    Substitution: Aromatic compounds with various substituents on the biphenyl or sulfonyl rings.

Scientific Research Applications

N-(Biphenyl-4-ylmethylene)-4-methylbenzenesulfonohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of N-(Biphenyl-4-ylmethylene)-4-methylbenzenesulfonohydrazide involves its interaction with molecular targets through its functional groups. The biphenyl and sulfonyl groups can engage in π-π interactions and hydrogen bonding, respectively, with biological macromolecules. The hydrazone linkage can undergo hydrolysis or redox reactions, modulating the compound’s activity. These interactions can affect various molecular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(Biphenyl-4-ylmethylene)-4-butylaniline: Similar structure with a butyl group instead of a sulfonyl group.

    N-(Biphenyl-4-ylmethylene)-4-methoxybenzenesulfonohydrazide: Similar structure with a methoxy group instead of a methyl group.

    N-(Biphenyl-4-ylmethylene)-4-chlorobenzenesulfonohydrazide: Similar structure with a chloro group instead of a methyl group.

Uniqueness

N-(Biphenyl-4-ylmethylene)-4-methylbenzenesulfonohydrazide is unique due to the presence of the methylbenzenesulfonohydrazide moiety, which imparts distinct chemical and biological properties. The combination of the biphenyl group and the sulfonyl group enhances its potential for diverse applications in various fields.

Biological Activity

N-(Biphenyl-4-ylmethylene)-4-methylbenzenesulfonohydrazide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing from various studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of biphenyl derivatives with sulfonohydrazides. The compound's structure can be characterized by the presence of a biphenyl moiety linked through a methylene bridge to a sulfonohydrazide group. This structural configuration is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonohydrazone derivatives, including this compound. Research indicates that these compounds can inhibit the growth of various bacterial strains, including Gram-negative bacteria such as Escherichia coli. For instance, molecular docking studies suggest that this compound can act as an inhibitor of β-ketoacyl acyl carrier protein synthase I, a crucial enzyme in bacterial fatty acid synthesis .

Compound Target Activity IC50 (µM)
This compoundβ-Ketoacyl ACP Synthase IAntimicrobialNot specified

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising results in anticancer studies. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, studies involving benzimidazole-hydrazone derivatives indicate that similar hydrazone compounds exhibit significant antiproliferative effects on cancer cells, suggesting a potential mechanism for this compound as an anticancer agent .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : The compound acts as an inhibitor of essential enzymes involved in bacterial and cancer cell metabolism.
  • Induction of Apoptosis : Studies have shown that hydrazone derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Metal Chelation : Some derivatives exhibit metal chelation properties, which can enhance their biological activity against specific targets .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound significantly inhibited the growth of E. coli, with docking studies revealing favorable binding interactions at the active site of the target enzyme .
  • Cytotoxicity Against Cancer Cells : In vitro studies indicated that similar hydrazone compounds showed IC50 values comparable to established anticancer drugs, suggesting potential for further development .

Q & A

Q. What are the standard synthetic routes for N-(Biphenyl-4-ylmethylene)-4-methylbenzenesulfonohydrazide, and how can reaction conditions be optimized?

The compound is typically synthesized via Schiff base condensation between biphenyl-4-carbaldehyde and 4-methylbenzenesulfonohydrazide. A common approach involves refluxing equimolar amounts of the aldehyde and sulfonohydrazide in ethanol for 1–3 hours, yielding the product in high purity (85–91% yield) after recrystallization . Key optimization factors include:

  • Solvent selection : Ethanol is preferred due to its polarity and ability to dissolve both reactants.
  • Reaction time : Extended reflux (>2 hours) ensures complete imine bond formation.
  • Purification : Recrystallization from ethanol or ether removes unreacted starting materials .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

A multi-technique approach is employed:

  • Single-crystal X-ray diffraction (XRD) : Determines molecular geometry, space group (e.g., monoclinic P2₁/c or hexagonal P6₁), and hydrogen-bonding networks (e.g., C–H···O interactions) .
  • FT-IR spectroscopy : Identifies functional groups, such as ν(N–H) stretching at ~3174–3284 cm⁻¹ and sulfonyl S=O vibrations at ~1150–1350 cm⁻¹ .
  • UV-vis spectroscopy : Reveals π→π* and n→π* transitions, with absorption maxima typically between 250–350 nm .

Q. Example Crystallographic Data

ParameterValue (Monoclinic) Value (Hexagonal)
Space groupP2₁/cP6₁
a (Å)12.680810.8907
b (Å)9.385710.8907
c (Å)16.397421.4542
β (°)106.187N/A
Volume (ų)1874.222203.71

Advanced Research Questions

Q. How can density functional theory (DFT) calculations complement experimental data in understanding electronic properties?

DFT at the B3LYP/6-31G(d,p) level predicts:

  • Molecular geometry : Bond lengths and angles closely match XRD data (e.g., C=N imine bond: 1.28–1.30 Å experimentally vs. 1.29–1.31 Å computationally) .
  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~3.5–4.5 eV) correlate with UV-vis absorption bands, indicating charge-transfer transitions .
  • Vibrational modes : Assigns experimental IR peaks to specific molecular motions (e.g., N–H bending at ~1600 cm⁻¹) .

Q. What advanced applications does this compound exhibit in materials science?

  • Nonlinear optics (NLO) : Z-scan measurements reveal third-order NLO susceptibility (χ⁽³⁾) values up to 9.79 × 10⁻¹³ esu, attributed to charge-transfer interactions .
  • Mechanofluorochromism : Structural non-planarity enables emission enhancement under mechanical stress, useful in sensors and optoelectronics .

Q. How can crystallographic data discrepancies (e.g., space group variations) be resolved?

Contradictions in space groups (e.g., monoclinic vs. hexagonal) arise from polymorphism. Resolution strategies include:

  • Temperature-dependent XRD : Identifies phase transitions.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) influencing packing .
  • DFT lattice energy comparisons : Computationally validates the most stable polymorph .

Methodological Challenges

Q. What experimental considerations are critical for reproducing single-crystal growth?

  • Solvent polarity : Ethanol or ethanol/water mixtures promote slow crystallization, reducing defects.
  • Temperature gradient : Gradual cooling (0.5°C/min) yields larger, higher-quality crystals .
  • Additives : Trace acetic acid can enhance hydrogen-bonding networks .

Q. How are computational and experimental vibrational spectra reconciled for accurate assignments?

  • Scale factors : Apply a 0.96–0.98 scaling factor to DFT-calculated frequencies to match experimental IR .
  • Potential energy distributions (PEDs) : Decompose vibrational modes to identify dominant contributions (e.g., 80% N–H stretch vs. 20% C–N bend) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on biological activity or material properties?

  • Sample purity : Verify via HPLC or elemental analysis; impurities (e.g., unreacted aldehyde) may skew results .
  • Crystallographic phase : Polymorphs exhibit varying bioactivity and optical properties .
  • Environmental factors : Humidity or light exposure can alter mechanofluorochromic behavior .

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